

Application Notes and Protocols: Multiple-Ascending Dose (MAD) Clinical Trial of ARV-102

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-102

Cat. No.: B1192136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from the multiple-ascending dose (MAD) clinical trial of ARV-102, an investigational oral PROTAC (PROteolysis TArgeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers and drug development professionals in understanding the clinical evaluation of this novel therapeutic agent for neurodegenerative diseases such as Parkinson's disease.

Introduction

ARV-102 is a brain-penetrant, oral PROTAC designed to selectively target and degrade LRRK2, a protein implicated in the pathogenesis of both genetic and idiopathic Parkinson's disease.^{[1][2]} Overactivity of LRRK2 is believed to contribute to lysosomal dysfunction and neuroinflammation.^[1] By harnessing the body's natural ubiquitin-proteasome system, ARV-102 aims to eliminate the LRRK2 protein rather than merely inhibiting its enzymatic activity.^{[3][4]} The first-in-human Phase 1 clinical trial of ARV-102 included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and patients with Parkinson's disease.^{[1][5]}

Summary of Quantitative Data

The following tables summarize the key quantitative data from the ARV-102 MAD clinical trial in healthy volunteers and patients with Parkinson's disease.

Table 1: Pharmacodynamic Response in Healthy Volunteers (MAD Cohort)[6][7][8]

Dose (once daily for 14 days)	LRRK2 Reduction in PBMCs	LRRK2 Reduction in CSF
≥20 mg	>90%	>50%
80 mg	>90%	>50%

PBMCs: Peripheral Blood Mononuclear Cells; CSF: Cerebrospinal Fluid

Table 2: Pharmacodynamic Response in Parkinson's Disease Patients (SAD Cohort)[1][6]

Dose (single dose)	Median LRRK2 Reduction in PBMCs
50 mg	86%
200 mg	97%

Table 3: Pharmacokinetic Profile in Healthy Volunteers[7][8]

Parameter	Value
Median Tmax (Time to Maximum Concentration)	6 hours
Median Terminal Plasma Half-life	73 hours
Exposure (Plasma and CSF)	Increased in a dose-dependent manner

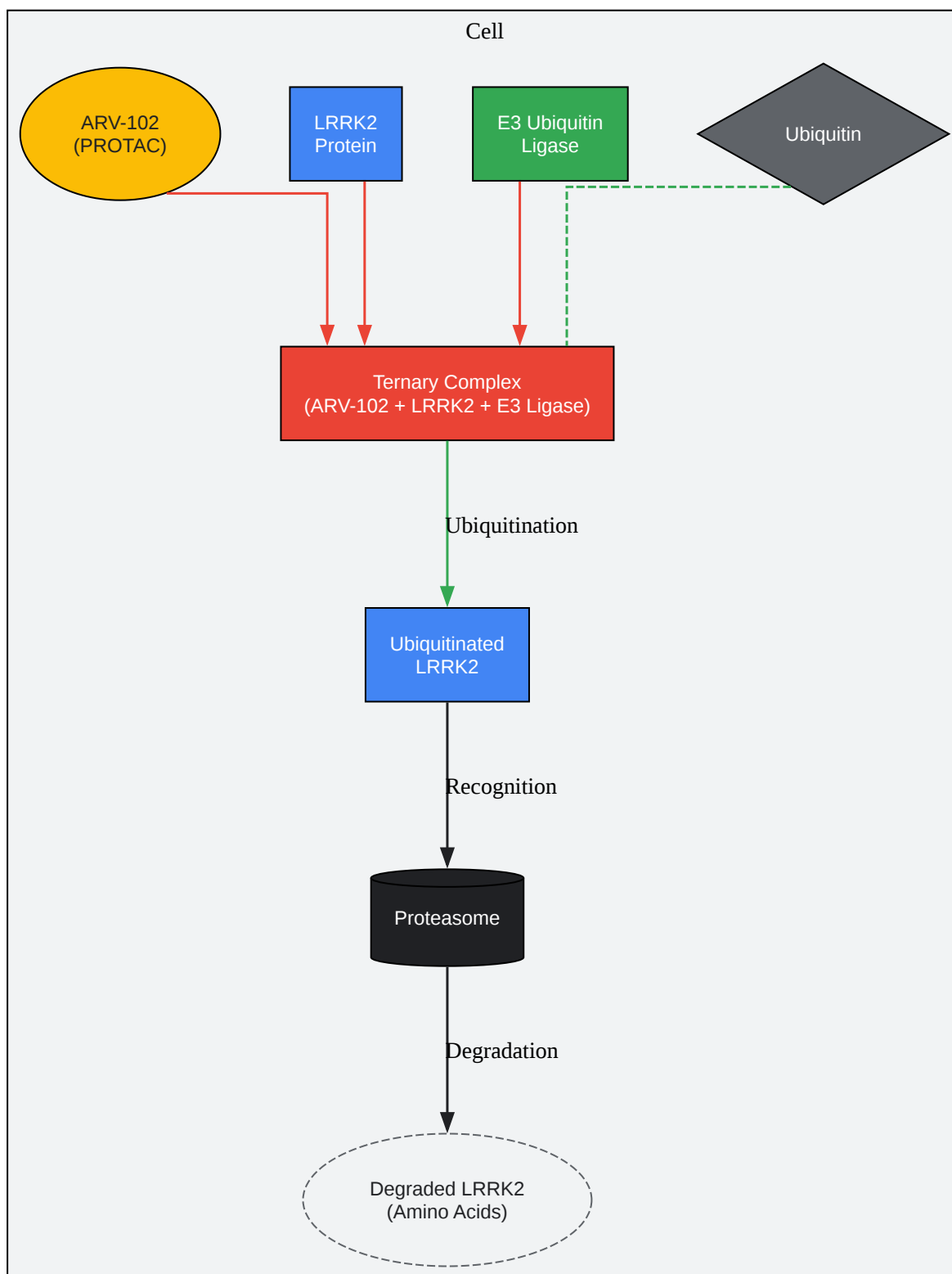
Table 4: Safety and Tolerability in Healthy Volunteers (SAD and MAD Cohorts)[6][9]

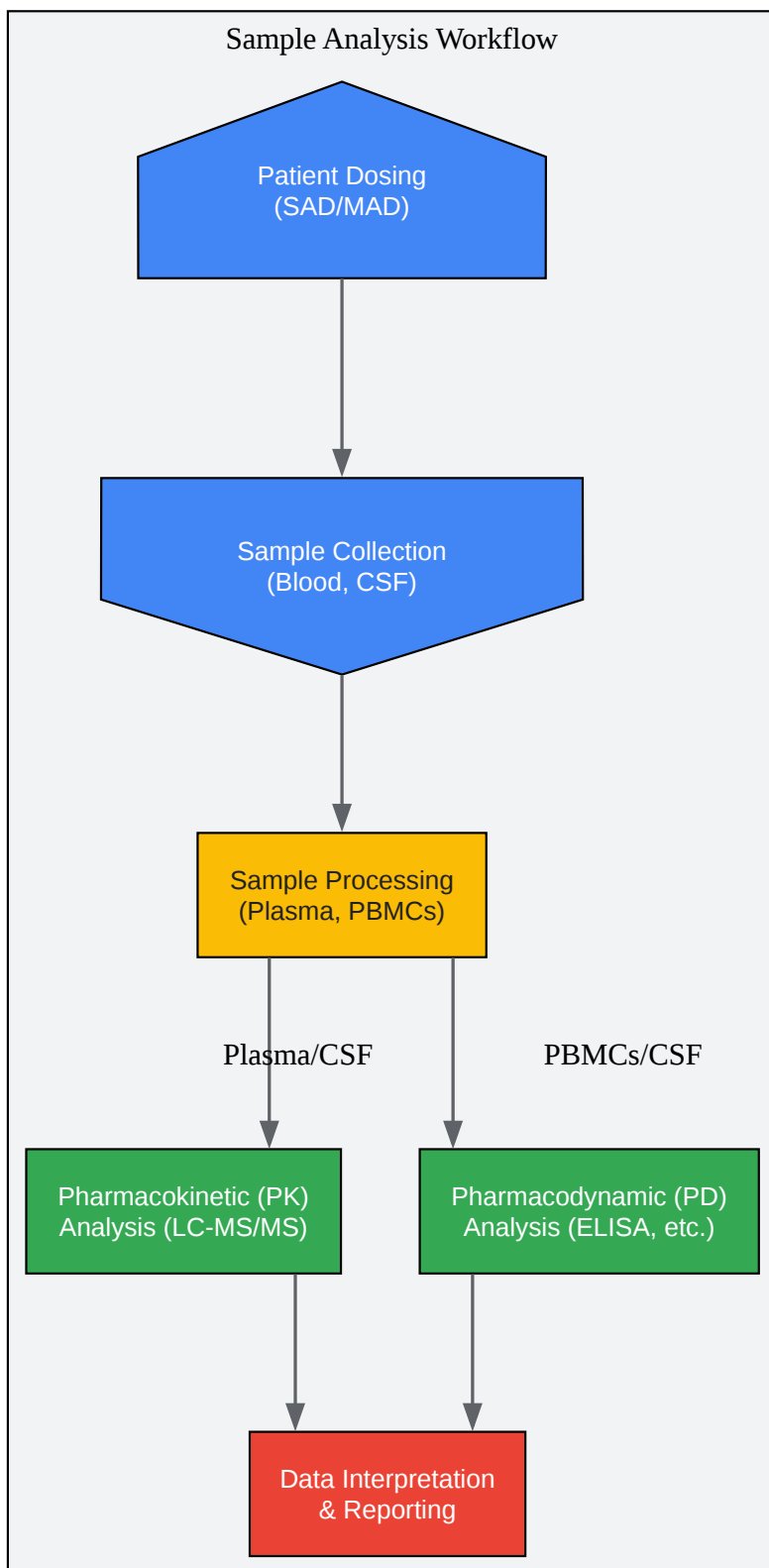
Adverse Events	Details
Serious Adverse Events (SAEs)	None reported
Discontinuations due to Adverse Events	None
Most Common Treatment-Related AEs (SAD)	Headache (17.1% vs 0% placebo), Fatigue (8.6% vs 25% placebo)

AEs: Adverse Events

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of ARV-102 as a PROTAC degrader of LRRK2.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Arvinas Presents First-in-Human Data for Investigational Oral PROTAC ARV-102 Demonstrating Blood-Brain Barrier Penetration, and Central and Peripheral LRRK2 Degradation | Arvinas [ir.arvinas.com]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Multiple-Ascending Dose (MAD) Clinical Trial of ARV-102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192136#multiple-ascending-dose-mad-clinical-trial-of-arv-102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com